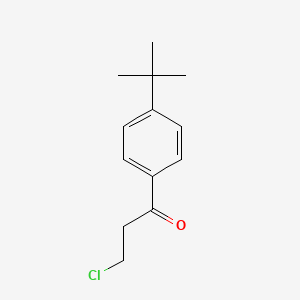

1-(4-T-Butylphenyl)-3-chloropropan-1-one

Übersicht

Beschreibung

1-(4-T-Butylphenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-T-Butylphenyl)-3-chloropropan-1-one typically involves the alkylation of 4-tert-butylphenol with 3-chloropropanone. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process generally involves the following steps:

Alkylation: 4-tert-Butylphenol is reacted with 3-chloropropanone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-T-Butylphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of amides, thioethers, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-T-Butylphenyl)-3-chloropropan-1-one serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives due to its reactive chloropropanone moiety.

Synthesis Examples

A notable synthesis route involves its reaction with benzyhydryloxypiperidine to yield complex piperidine derivatives under specific conditions (e.g., using potassium carbonate in methyl isobutyl ketone at elevated temperatures) . The following table summarizes key synthesis parameters:

| Reaction | Yield | Conditions |

|---|---|---|

| Reaction with benzyhydryloxypiperidine | 55.27% | Potassium carbonate, 105 - 116°C, inert atmosphere |

Pharmaceutical Applications

The compound has shown potential as a precursor for developing new pharmaceutical agents, particularly in the realm of anticancer drugs. Its derivatives have been evaluated for biological activity against various cancer cell lines.

Case Study: Anticancer Activity

Recent research highlighted the anticancer properties of derivatives synthesized from this compound. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer types, including human colon adenocarcinoma and lung carcinoma . This underscores its potential as a scaffold for designing novel anticancer agents.

Interaction Studies

The compound's reactivity profile makes it suitable for interaction studies with biological targets. These studies are crucial in evaluating its potential therapeutic effects and understanding its mechanism of action.

Key Findings from Interaction Studies

Research indicates that compounds derived from this compound can interact with various biological targets, enhancing their efficacy as therapeutic agents .

Material Science Applications

In addition to its pharmaceutical relevance, this compound can be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its suitable electronic properties.

Wirkmechanismus

The mechanism of action of 1-(4-T-Butylphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-tert-Butylphenol: A precursor in the synthesis of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.

3-Chloropropanone: Another precursor used in the synthesis process.

4-tert-Butylbenzaldehyde: A structurally related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butyl group provides steric hindrance, affecting its chemical behavior and interactions with other molecules.

Biologische Aktivität

1-(4-T-Butylphenyl)-3-chloropropan-1-one, a compound with the chemical formula CHClO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a t-butyl group and a chloropropanone moiety , which contribute to its lipophilicity and biological interactions. The presence of the chlorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that its activity may be attributed to its ability to induce apoptosis in cancer cells.

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

The IC values reported for these cell lines indicate that the compound is effective at micromolar concentrations. For instance, IC values ranged from 0.65 µM to 2.41 µM for MCF-7 cells, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism of action involves the induction of apoptosis through:

- Caspase Activation : Flow cytometry assays have revealed that this compound activates caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, preventing proliferation and promoting apoptosis in sensitive cell lines .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be linked to specific structural features:

- The t-butyl group enhances lipophilicity, allowing better membrane permeability.

- The chlorine atom may facilitate interactions with specific biological targets or receptors involved in apoptotic pathways .

Data Table: Biological Activity Summary

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 0.65 - 2.41 | Apoptosis via caspase activation | |

| HCT-116 | 1.54 | Cell cycle arrest | |

| A549 | 0.11 | G1 phase arrest |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on MCF-7 Cells : A detailed investigation assessed the compound's ability to induce apoptosis through mitochondrial pathways. Results indicated a significant increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

- Combination Therapy Research : Another case study evaluated the compound's effectiveness in combination with other chemotherapeutic agents. The synergistic effects observed suggest that it could enhance the efficacy of existing treatments for breast and colon cancers .

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKVKFPYVTZRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623628 | |

| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28547-33-3 | |

| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.